N-benzyl-N'-(2,6-difluoro-3-methoxybenzyl)sulfamide
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Overview
Description
“N-benzyl-N’-(2,6-difluoro-3-methoxybenzyl)sulfamide” is a complex organic compound. It likely contains a sulfamide group (-SO2NH2), which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group . The compound also appears to have a benzyl group (C6H5CH2-) and a 2,6-difluoro-3-methoxybenzyl group, which is a benzyl group substituted with two fluorine atoms and one methoxy group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the benzyl group, the 2,6-difluoro-3-methoxybenzyl group, and the sulfamide group . The exact methods would depend on the specific reactions and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the sulfamide, benzyl, and 2,6-difluoro-3-methoxybenzyl groups would significantly influence its structure .Chemical Reactions Analysis
This compound, like other organic compounds, would be expected to undergo various chemical reactions. These could include reactions with acids, bases, and other organic compounds, as well as redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(2,6-difluoro-3-methoxyphenyl)methylsulfamoyl]-1-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O3S/c1-22-14-8-7-13(16)12(15(14)17)10-19-23(20,21)18-9-11-5-3-2-4-6-11/h2-8,18-19H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSJDAFHTTWESS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)CNS(=O)(=O)NCC2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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